molecular formula C18H24N4O B10929876 N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10929876
M. Wt: 312.4 g/mol
InChI Key: XYRPFHDEFRNJCD-UHFFFAOYSA-N
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Description

N-[1-(bicyclo[221]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that combines a bicyclic system with a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of a bicyclo[2.2.1]heptane derivative with an appropriate pyrazolo[1,5-a]pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality, and implementing safety measures. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can serve as a probe for studying biological processes.

    Medicine: It has potential therapeutic applications, such as acting as an inhibitor for specific enzymes.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide is unique due to its specific combination of a bicyclic system and a pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C18H24N4O/c1-10-6-11(2)22-17(20-10)16(9-19-22)18(23)21-12(3)15-8-13-4-5-14(15)7-13/h6,9,12-15H,4-5,7-8H2,1-3H3,(H,21,23)

InChI Key

XYRPFHDEFRNJCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C=NN12)C(=O)NC(C)C3CC4CCC3C4)C

Origin of Product

United States

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